molecular formula C13H8ClIO B1601836 4-Chloro-4'-iodobenzophenone CAS No. 99847-42-4

4-Chloro-4'-iodobenzophenone

Cat. No.: B1601836
CAS No.: 99847-42-4
M. Wt: 342.56 g/mol
InChI Key: YMEUBHUXXVUFID-UHFFFAOYSA-N
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Description

4-Chloro-4’-iodobenzophenone: is an organic compound with the molecular formula C13H8ClIO and a molecular weight of 342.56 g/mol It is a halogenated benzophenone derivative, characterized by the presence of both chlorine and iodine atoms on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of 4-Chloro-4’-iodobenzophenone typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: 4-Chloro-4’-iodobenzophenone can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and various amines.

  • Reduction Reactions: The compound can be reduced to form 4-chlorobenzophenone or 4-iodobenzophenone using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Oxidation Reactions: Oxidation of 4-Chloro-4’-iodobenzophenone can lead to the formation of benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic aqueous solutions.

Major Products:

    Substitution: Various substituted benzophenones depending on the nucleophile used.

    Reduction: 4-Chlorobenzophenone, 4-Iodobenzophenone.

    Oxidation: Benzoic acid derivatives.

Scientific Research Applications

Chemistry:

4-Chloro-4’-iodobenzophenone is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine:

In biological research, 4-Chloro-4’-iodobenzophenone can be used as a probe to study enzyme interactions and binding sites. Its unique structure allows for the investigation of halogen bonding and its effects on biological systems.

Industry:

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-iodobenzophenone is primarily based on its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a useful tool in synthetic chemistry.

Molecular Targets and Pathways:

In biological systems, the compound can interact with enzymes and proteins through halogen bonding, affecting their structure and function. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition studies or drug development.

Comparison with Similar Compounds

  • 4-Chlorobenzophenone
  • 4-Iodobenzophenone
  • 4-Bromo-4’-chlorobenzophenone
  • 4-Fluoro-4’-iodobenzophenone

Comparison:

4-Chloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential for selective functionalization.

Properties

IUPAC Name

(4-chlorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEUBHUXXVUFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569777
Record name (4-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99847-42-4
Record name (4-Chlorophenyl)(4-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99847-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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